molecular formula C24H19FN4O4S B2602577 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1105219-37-1

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2602577
CAS RN: 1105219-37-1
M. Wt: 478.5
InChI Key: PKGRPIHNFAAWOP-UHFFFAOYSA-N
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Description

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound is involved in various synthetic pathways leading to the creation of novel derivatives with potential biological activities. For instance, compounds synthesized from fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their potential applications in medicinal chemistry. These derivatives are synthesized through reactions involving various primary and secondary amines, leading to substituted amides and pyrazol-5-one derivatives, which are then subjected to further chemical transformations, including high-temperature cyclization, to form complex structures such as 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).

Cytotoxicity and Antibacterial Agents

Derivatives related to the compound have been investigated for their cytotoxic properties against cancer cells. For example, certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian Vero cell lines, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Anticholinesterase Activity

The compound's derivatives have also been studied for their anticholinesterase activity, particularly against acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases. Compounds synthesized from N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity toward AChE, with certain moieties enhancing the anti-AChE activity, indicating their potential use in the treatment of conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Heterocyclic Chemistry

The compound is also pivotal in the synthesis of heterocyclic structures, which are crucial in the development of new pharmaceuticals. For instance, the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles has been achieved via intramolecular heteroannulation of newly synthesized 4,5-substituted 3-amino- or 3-hydroxy 2-functionalized thiophenes, leading to the creation of novel thieno[3,2-b]pyrroles, thieno[3,2-b]furans, and other complex heterocycles with potential biological applications (Acharya, Gautam, & Ila, 2017).

properties

IUPAC Name

N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O4S/c25-15-7-5-14(6-8-15)10-26-22(31)11-29-23(17-12-34-13-18(17)28-29)27-24(32)21-9-19(30)16-3-1-2-4-20(16)33-21/h1-9H,10-13H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRPIHNFAAWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

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